molecular formula C12H16FN3O2 B3004346 N1-(2-(dimethylamino)ethyl)-N2-(2-fluorophenyl)oxalamide CAS No. 898356-22-4

N1-(2-(dimethylamino)ethyl)-N2-(2-fluorophenyl)oxalamide

Cat. No.: B3004346
CAS No.: 898356-22-4
M. Wt: 253.277
InChI Key: USAIFVWXCIERAJ-UHFFFAOYSA-N
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Description

N1-(2-(dimethylamino)ethyl)-N2-(2-fluorophenyl)oxalamide is an oxalamide derivative characterized by a dimethylaminoethyl group at the N1 position and a 2-fluorophenyl group at the N2 position. The dimethylaminoethyl group may enhance solubility via its tertiary amine, while the 2-fluorophenyl moiety could influence steric and electronic interactions in biological systems .

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N'-(2-fluorophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN3O2/c1-16(2)8-7-14-11(17)12(18)15-10-6-4-3-5-9(10)13/h3-6H,7-8H2,1-2H3,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USAIFVWXCIERAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C(=O)NC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(dimethylamino)ethyl)-N2-(2-fluorophenyl)oxalamide typically involves the reaction of 2-fluoroaniline with oxalyl chloride to form an intermediate, which is then reacted with N,N-dimethylethylenediamine. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and an organic solvent like dichloromethane or tetrahydrofuran. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates and to ensure high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems and real-time monitoring can help optimize reaction conditions and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(dimethylamino)ethyl)-N2-(2-fluorophenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium hydroxide or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N1-(2-(dimethylamino)ethyl)-N2-(2-fluorophenyl)oxalamic acid, while reduction could produce N1-(2-(dimethylamino)ethyl)-N2-(2-fluorophenyl)ethanol.

Scientific Research Applications

N1-(2-(dimethylamino)ethyl)-N2-(2-fluorophenyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(2-(dimethylamino)ethyl)-N2-(2-fluorophenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can enhance the compound’s binding affinity to these targets, while the fluorophenyl group can modulate its electronic properties. These interactions can lead to the activation or inhibition of biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Structural Features and Substituent Effects

Oxalamides exhibit functional versatility due to variable N1 and N2 substituents. Key analogs and their properties are summarized below:

Compound Name & ID N1 Substituent N2 Substituent Key Properties/Applications References
Target Compound 2-(dimethylamino)ethyl 2-fluorophenyl Potential solubility enhancement
S336 (CAS 745047-53-4) 2,4-dimethoxybenzyl 2-(pyridin-2-yl)ethyl Umami flavoring agent; MSG replacement
GMC-4 1,3-dioxoisoindolin-2-yl 4-fluorophenyl Antimicrobial activity
Compound 18 () 2-fluorophenyl 4-methoxyphenethyl Synthetic intermediate; moderate yield (52%)
BNM-III-170 4-chloro-3-fluorophenyl Indenyl-guanidinomethyl Antiviral activity (HIV-1 inhibition)
S5456 2,3-dimethoxybenzyl 2-(pyridin-2-yl)ethyl CYP3A4 inhibition (51% at 10 µM)
Key Observations:
  • N1 Substituents: The dimethylaminoethyl group in the target compound contrasts with aromatic (e.g., dimethoxybenzyl in S336) or heterocyclic (e.g., pyridinyl in S5456) groups. This may improve aqueous solubility compared to lipophilic analogs like S336 .
  • N2 Substituents : The 2-fluorophenyl group shares positional similarity with GMC-4 (4-fluorophenyl) and Compound 18 (2-fluorophenyl). Fluorine's electron-withdrawing effects may enhance metabolic stability or binding affinity in target receptors .

Toxicological and Metabolic Profiles

  • Regulatory Approvals: S336 has a No Observed Effect Level (NOEL) of 100 mg/kg bw/day, with a safety margin >500 million for flavoring use. 16.100/16.101) share this NOEL due to analogous metabolic pathways (e.g., hydrolysis, oxidation) .
  • Metabolic Stability: The dimethylaminoethyl group may undergo N-demethylation or oxidative deamination, differing from O-demethylation pathways in methoxybenzyl analogs. This could influence toxicity profiles or clearance rates .

Biological Activity

N1-(2-(dimethylamino)ethyl)-N2-(2-fluorophenyl)oxalamide is a synthetic compound with potential pharmacological applications, particularly in cancer research. This compound features a unique molecular structure that includes a dimethylaminoethyl moiety and a fluorophenyl group attached to an oxalamide backbone, which may contribute to its biological activity. This article reviews the available literature on its biological properties, synthesis methods, and potential therapeutic applications.

Molecular Characteristics

  • Molecular Formula : C₁₈H₃₁F₁N₄O₂
  • Molecular Weight : Approximately 446.53 g/mol
  • Structure : The compound's structure can be broken down into distinct functional groups:
    • Dimethylamino group : Enhances solubility and potential interaction with biological targets.
    • Fluorophenyl group : Modulates electronic properties, potentially influencing the compound's reactivity and binding affinity.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Formation of an Intermediate : Reaction of 2-fluoroaniline with oxalyl chloride.
  • Reaction with Dimethylethylenediamine : The intermediate is reacted with N,N-dimethylethylenediamine under controlled conditions (inert atmosphere, organic solvents such as dichloromethane or tetrahydrofuran).
  • Purification : The product is purified to achieve high purity levels suitable for biological testing.

Antitumor Properties

Preliminary studies suggest that compounds similar to this compound exhibit antitumor activity. For example:

The mechanism of action for this compound is hypothesized to involve:

  • Target Interaction : The dimethylamino group may enhance the compound’s binding affinity to target proteins or enzymes, leading to modulation of biochemical pathways.
  • Fluorophenyl Influence : The electronic properties conferred by the fluorophenyl group could affect the compound's reactivity and interaction dynamics with biological systems.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of this compound in terms of its structure and potential activity:

Compound NameMolecular FormulaKey Features
N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(3-fluorophenyl)oxalamideC₁₈H₃₁F₁N₄O₂Contains furan ring; different fluorophenyl substitution
N1,N2-Bis(2-(diethylamino)ethyl)oxalamideC₂₄H₄₉N₅O₂Bis-substituted; different amine groups
N1-(4-methoxyphenyl)-N2-(3-fluorophenyl)oxalamideC₂₁H₂₃F₂N₃O₂Contains methoxy group; different phenyl substitutions

The presence of both a dimethylamino and a fluorophenyl substitution distinguishes this compound from others, potentially impacting its biological interactions and efficacy.

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